2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
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Overview
Description
The compound “2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms . The oxazole ring in this compound is substituted at the 3-position with a methyl group and at the 5-position with an oxyacetyl group . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. This piperazine ring is substituted at the 1-position with a sulfonylphenylethenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, and 5 aromatic bonds . The molecule also contains 1 five-membered ring (oxazole), 1 primary amide (aliphatic), 1 aromatic ether, and 1 isoxazole .Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Efficient Synthesis Techniques
Researchers have developed efficient microwave-mediated synthesis techniques for benzothiazole- and benzimidazole-based heterocycles. These compounds serve as versatile building blocks for the construction of various novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, as well as other heterocyclic compounds pendent to benzothiazole and benzimidazole ring systems (Darweesh, Mekky, Salman, & Farag, 2016).
Antibacterial and Antifungal Activities
The synthesis of 3-heteroarylthioquinoline derivatives has shown significant in vitro activity against Mycobacterium tuberculosis. Such studies highlight the potential of similar compounds in developing treatments against bacterial and fungal infections (Chitra et al., 2011).
Antimicrobial Properties
New arylsulfonamide-based quinolines have been synthesized and evaluated for their antimicrobial activities against a series of bacteria and fungi. This research underscores the potential of these compounds in addressing infectious diseases (Kumar & Vijayakumar, 2017).
Future Directions
Oxazole derivatives have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis and biological evaluation of new oxazole derivatives, including “2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone”. Additionally, more studies are needed to understand the specific chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards associated with this compound.
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)oxy]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-15-13-17(19-26-15)25-14-18(22)20-8-10-21(11-9-20)27(23,24)12-7-16-5-3-2-4-6-16/h2-7,12-13H,8-11,14H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFKEZJTFCKYLC-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)OCC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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